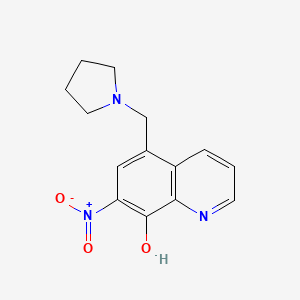

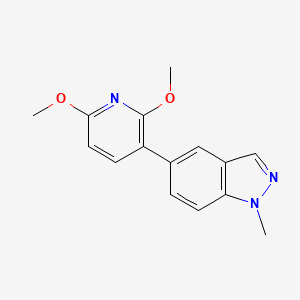

7-硝基-5-(1-吡咯烷基甲基)-8-喹啉醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinoline derivatives involves innovative methods that provide access to these complex molecules. For example, the transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines highlights a methodology where a carbanion adds to nitrobenzenes, forming quinolines or quinoline 1-oxides depending on the nitrobenzene structure. This synthesis approach underscores the potential for creating 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol through similar strategies, emphasizing the importance of nitration and cyclization reactions in constructing the quinoline core (Bujok et al., 2017).

Molecular Structure Analysis

The molecular structure of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol can be inferred through studies on similar compounds, indicating a complex architecture where the nitro and quinolinol groups play a crucial role in defining its chemical behavior. Studies on related compounds, such as the ground and lowest excited triplet state dissociation constants of mononitroquinolinols, provide insights into the electronic structure and intramolecular interactions, which are critical for understanding the reactivity and properties of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol (Aaron et al., 1972).

Chemical Reactions and Properties

The reactivity of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol is shaped by its nitro and quinolinol groups. The nitro group can undergo various chemical reactions, including reduction to amino groups, which opens pathways for further functionalization. Additionally, the quinolinol moiety can participate in metal chelation and hydrogen bonding, contributing to its chemical versatility. Studies on similar compounds offer a window into these reactions, where the manipulation of quinolinolates with metal complexes indicates the potential for diverse chemical transformations (Maejima et al., 1990).

Physical Properties Analysis

The physical properties of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, including solubility, melting point, and crystalline structure, are essential for its application in various fields. While specific studies on this compound may be limited, insights can be drawn from related compounds that exhibit unique physical characteristics due to their molecular structure. For instance, the study of 5- and 7-substituted 2-methyl-8-quinolinols provides valuable information on how substitutions on the quinoline ring can affect these physical properties (Gershon & McNeil, 1972).

Chemical Properties Analysis

The chemical properties of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are influenced by its functional groups. Studies on the chemical behavior of nitroquinolinols under various conditions can shed light on the reactivity patterns of this compound, including its potential for participating in nucleophilic substitutions or electrophilic additions. The exploration of such reactions is crucial for harnessing the compound's full potential in synthetic applications (Aaron et al., 1972).

科学研究应用

化学反应性和合成

7-硝基-5-(1-吡咯烷基甲基)-8-喹啉醇与其相关化合物一样,表现出独特的反应性,使其能够用于多种化学合成工艺中。例如,硝基杂芳族化合物(如喹喔啉)表现出两性反应性。在特定条件下,这些化合物可以发生反应形成嘧啶 N-氧化物或吡咯,展示了它们在化学转化中的多功能性 (Murashima 等人,1996)。此外,二炔的硝化环化(一种可能适用于涉及 7-硝基-5-(1-吡咯烷基甲基)-8-喹啉醇的合成途径的方法)能够创建骨架多样的三环吡咯,突出了该化合物在开发新分子骨架中的用途 (Wang 等人,2022)。

分析化学应用

在分析化学中,与 7-硝基-5-(1-吡咯烷基甲基)-8-喹啉醇密切相关的 8-喹啉醇衍生物已被用于从海水中预富集痕量金属,展示了该化合物在环境监测和分析方法中的潜力。8-喹啉醇在各种载体上的固定已被证明可以高精度地回收金属,表明此类化合物在痕量金属分析中的用途 (Willie、Sturgeon 和 Berman,1983)。

生物学应用

虽然没有发现直接针对 7-硝基-5-(1-吡咯烷基甲基)-8-喹啉醇具体生物学应用的研究,但相关化合物已显示出显著的生物活性。例如,喹啉醇衍生物已被评估其抗分枝杆菌活性,表明 7-硝基-5-(1-吡咯烷基甲基)-8-喹啉醇及其衍生物在抗菌和抗结核研究中的潜力 (Guillon 等人,2004)。

缓蚀

喹啉及其衍生物(包括 7-硝基-5-(1-吡咯烷基甲基)-8-喹啉醇)以其防腐性能而闻名。这些化合物有效抑制金属腐蚀,使其在材料科学和工程中保护金属和合金免受腐蚀性环境侵害方面很有价值。这些分子的富电子性质使它们能够与金属表面形成稳定的配合物,提供一层防腐保护层 (Verma、Quraishi 和 Ebenso,2020)。

属性

IUPAC Name |

7-nitro-5-(pyrrolidin-1-ylmethyl)quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14-12(17(19)20)8-10(9-16-6-1-2-7-16)11-4-3-5-15-13(11)14/h3-5,8,18H,1-2,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJDLIPVEZBXHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)

![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)

![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)

![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)